mTOR inhibitor-14

Description

mTOR inhibitor-14 (identifier: T81744) is a mammalian target of rapamycin (mTOR) inhibitor that targets the PI3K/Akt/mTOR signaling pathway . ATP-competitive inhibitors bind directly to the kinase domain of mTOR, enabling dual inhibition of both mTOR complex 1 (mTORC1) and mTORC2 . This dual targeting is critical, as mTORC1 regulates cell growth and autophagy, while mTORC2 influences cell survival and metabolism .

Propriétés

Formule moléculaire |

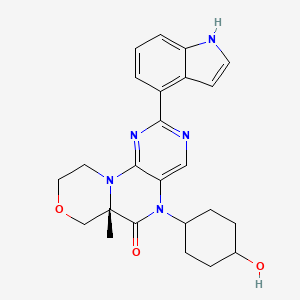

C24H27N5O3 |

|---|---|

Poids moléculaire |

433.5 g/mol |

Nom IUPAC |

(6aS)-5-(4-hydroxycyclohexyl)-2-(1H-indol-4-yl)-6a-methyl-9,10-dihydro-7H-[1,4]oxazino[3,4-h]pteridin-6-one |

InChI |

InChI=1S/C24H27N5O3/c1-24-14-32-12-11-28(24)22-20(29(23(24)31)15-5-7-16(30)8-6-15)13-26-21(27-22)18-3-2-4-19-17(18)9-10-25-19/h2-4,9-10,13,15-16,25,30H,5-8,11-12,14H2,1H3/t15?,16?,24-/m0/s1 |

Clé InChI |

OYXPDKVBMCFEJF-WLNDFMDLSA-N |

SMILES isomérique |

C[C@@]12COCCN1C3=NC(=NC=C3N(C2=O)C4CCC(CC4)O)C5=C6C=CNC6=CC=C5 |

SMILES canonique |

CC12COCCN1C3=NC(=NC=C3N(C2=O)C4CCC(CC4)O)C5=C6C=CNC6=CC=C5 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of mTOR inhibitor-14 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of macrocyclic lactone antibiotics derived from Streptomyces hygroscopicus. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations . Industrial production methods focus on optimizing the yield and purity of the compound through large-scale synthesis and purification techniques.

Analyse Des Réactions Chimiques

Key Modifications:

-

Replacement of Aniline Urea : The aniline urea group in lead compound 1 was substituted with indole/azaindole motifs. This modification:

-

Introduction of Branched Alkyl Groups : A new synthesis pathway allowed incorporation of branched alkyl substituents, which improved solubility and absorption .

Chemical Reaction Pathways and Design Principles

While specific reaction mechanisms are not detailed in the literature, the synthesis leveraged property-based drug design and Free–Wilson analysis to predict mTOR potency and selectivity against PI3Kα . Key design principles included:

Pharmacokinetic Improvements

The structural changes in 14c led to significant PK enhancements:

-

Oral Absorption : Fraction absorbed increased from 20% (1 ) to 100% (14c ), attributed to improved solubility .

-

Solubility :

-

In Vivo Efficacy : Demonstrated equivalent tumor growth inhibition to 1 at 1/15 the dose in a mouse xenograft model (A549 lung carcinoma) .

In Vivo Performance

In a mouse xenograft model:

-

Dose :

-

1 : 30 mpk

-

14c : 2 and 6 mpk

-

-

Efficacy :

Structural Insights

The mTOR catalytic site’s solvent-exposed region and hinge pocket (Val2240) are critical for inhibitor binding . 14c ’s structural modifications likely enhance interactions with these regions, contributing to improved potency and selectivity.

Applications De Recherche Scientifique

mTOR inhibitor-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mTOR signaling pathway and its role in cellular processes. In biology, it is used to investigate the effects of mTOR inhibition on cell growth, proliferation, and autophagy. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders . In industry, it is used in the development of new drugs and therapeutic strategies targeting the mTOR pathway.

Mécanisme D'action

mTOR inhibitor-14 exerts its effects by binding to the mTOR kinase domain, thereby inhibiting its activity. This inhibition disrupts the mTOR signaling pathway, leading to the suppression of cell growth and proliferation. The molecular targets of this compound include the mTORC1 and mTORC2 complexes, which are involved in various cellular processes such as protein synthesis, autophagy, and lipid metabolism . By inhibiting mTOR activity, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Mechanism of Action: ATP-Competitive vs. Allosteric Inhibitors

- mTOR inhibitor-14 : ATP-competitive, inhibits both mTORC1 and mTORC2 .

- Rapamycin (Sirolimus) : Allosteric inhibitor; selectively inhibits mTORC1 by binding to FKBP12, leaving mTORC2 unaffected. This partial inhibition can lead to compensatory mTORC2 activation, contributing to drug resistance .

- XL388 : ATP-competitive inhibitor with an IC50 of 9.9 nM, targeting both complexes .

- Torin1, PP242, WYE354: ATP-competitive inhibitors with distinct kinome-wide selectivity profiles. Torin1 is noted for high selectivity, while PP242 also targets PI3K isoforms .

Structural Novelty and Selectivity

- Structural Uniqueness: Virtual screening studies identified novel mTOR inhibitors (e.g., compounds 13, 17, 40) with low Tanimoto similarity indices (0.13–0.38) relative to known inhibitors, suggesting this compound may also exhibit structural distinctiveness .

- Selectivity Profiles :

Table 1: Comparison of Select mTOR Inhibitors

| Compound | Target Specificity | IC50 (nM) | Mechanism | Structural Class |

|---|---|---|---|---|

| This compound | mTORC1/mTORC2 | N/A | ATP-competitive | Undisclosed |

| XL388 | mTORC1/mTORC2 | 9.9 | ATP-competitive | Thienopyrimidine derivative |

| Rapamycin | mTORC1 | 0.1–0.5 | Allosteric | Macrolide |

| Torin1 | mTORC1/mTORC2 | 0.3–2 | ATP-competitive | Pyrano-pyrimidine |

Preclinical Efficacy and Resistance Profiles

- Resistance Mutations: Rodrik-Outmezguine et al. (2016) demonstrated that new-generation ATP-competitive inhibitors (e.g., RapaLink-1) overcome resistance mutations (e.g., mTOR F2108L).

- Dual Complex Inhibition : Unlike rapalogs, this compound’s dual inhibition of mTORC1/2 may prevent Akt activation via mTORC2, a resistance mechanism observed in rapalog-treated cancers .

Clinical and Therapeutic Implications

- Rapalogs in Renal Cell Carcinoma (RCC): Patients with TSC1 or MTOR mutations show prolonged responses to rapalogs, but clonal heterogeneity limits efficacy .

- ATP-Competitive Inhibitors : Compounds like this compound may offer broader efficacy in tumors with mTOR pathway activation, irrespective of mutation type. However, clinical data for this compound remain unreported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.